7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with a phenyl group at the 7-position and an aldehyde group at the 3-position. It is known for its significant biological and pharmaceutical activities, making it a valuable compound in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an ice bath to maintain low temperatures, ensuring the stability of the reactants and the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products Formed
Oxidation: 7-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 7-Phenylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced (e.g., nitro, sulfonyl, halogenated derivatives).
Scientific Research Applications
7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde varies depending on its application:
Enzyme Inhibition: It can act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential metabolic pathways, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with the phenyl group at the 2-position instead of the 7-position.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Contains chloro substituents, which can alter its chemical reactivity and biological activity.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with varying substituents that influence their properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
7-phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-10-13-9-15-14-8-12(6-7-16(13)14)11-4-2-1-3-5-11/h1-10H |
InChI Key |
NWYDGCYEJJYZML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=C(N3C=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.